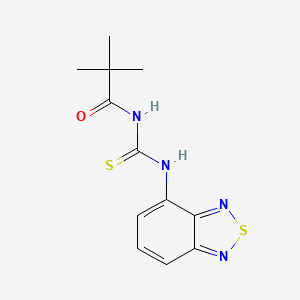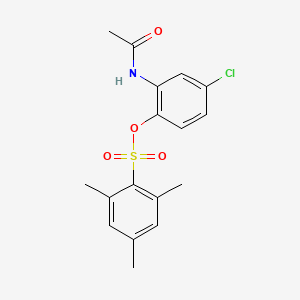
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position, a propoxy group at the 4-position of the naphthalene ring, and a sulfonamide group. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 4-methyl-2-pyridine with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then reacted with propyl bromide in the presence of a base to introduce the propoxy group, yielding the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(4-methyl-2-pyridinyl)-4-propoxy-1-naphthalenesulfonamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-methyl-2-pyridinyl)-4-(methylsulfonyl)-4-piperidinecarboxamide: This compound has a similar pyridine ring but differs in the substitution pattern and functional groups, leading to different chemical and biological properties.
N-(4-methyl-2-pyridinyl)-N’-[2-(methylsulfonyl)ethyl]succinamide: Another related compound with a different substitution pattern, which affects its reactivity and applications.
Propriétés
Formule moléculaire |
C19H20N2O3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
N-(4-methylpyridin-2-yl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-3-12-24-17-8-9-18(16-7-5-4-6-15(16)17)25(22,23)21-19-13-14(2)10-11-20-19/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Clé InChI |
PTVOJSHFENSAEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372067.png)
![5-(2-fluoro-4,5-dimethoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B13372071.png)
![5-bromo-3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B13372072.png)
![3-(1-Adamantyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372075.png)
![1-(3-methoxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B13372080.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B13372107.png)
![3-nitro-5-[methoxy(4-pyridinylamino)methylene]-4-methyl-2,5-dihydro-1H-2-benzazepine-1-carboxylic acid](/img/structure/B13372115.png)
![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]acrylonitrile](/img/structure/B13372120.png)
![Ethyl 4-{[(2-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B13372121.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372124.png)
![6-(4-chlorophenyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372128.png)

![N-(3-chlorophenyl)-2-(2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13372143.png)
